molecular formula C14H14ClN B1370119 (9H-Fluoren-9-YL)methanamine hydrochloride CAS No. 34221-61-9

(9H-Fluoren-9-YL)methanamine hydrochloride

Cat. No. B1370119
CAS RN: 34221-61-9
M. Wt: 231.72 g/mol
InChI Key: GISJMTUTYQLZHT-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 34221-61-9 . It has a molecular weight of 231.72 and its IUPAC name is 9H-fluoren-9-ylmethanamine hydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “(9H-Fluoren-9-YL)methanamine hydrochloride” is represented by the formula C14H14ClN . The compound’s structure includes a fluorene moiety, which is a polycyclic aromatic hydrocarbon, attached to a methanamine group .


Physical And Chemical Properties Analysis

“(9H-Fluoren-9-YL)methanamine hydrochloride” is a solid compound . The compound should be stored at room temperature .

Scientific Research Applications

Anti-Cancer Properties

A fluorene derivative, including 1,1’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis (N,N-bis(pyridine-2-ylmethyl)methanamine, has shown potential in anti-cancer research. Specifically, it exhibited cytotoxic effects against human cervical cancer cells, highlighting its potential therapeutic applications (Ishak et al., 2019).

Molecular Structure and Reactivity Studies

Research into the regioselectivity of the 1,3-dipolar cycloaddition of fluorinated fluoren-9-iminium ylides contributes to a deeper understanding of fluorene derivatives' chemical reactivity. This is valuable for various chemical synthesis applications (Novikov et al., 2006).

Spectral Studies and Organic Synthesis

Studies on the synthesis and UV properties of fluorene Schiff base compounds, including 9H-Fluorene-9-carbaldehyde and its derivatives, provide insights into their spectral characteristics. These findings are essential for their application in organic synthesis and possibly in the development of new materials (Wen-zhong, 2011).

Organic Electronics and Material Science

Research into the design and synthesis of new full hydrocarbons, such as 4,4′‐(9,9′‐(1,3‐phenylene)bis(9H‐fluorene‐9,9‐diyl))bis(N,N‐diphenylaniline), reveals applications in organic light-emitting diodes (OLEDs). These studies contribute to the development of high-performance OLEDs with improved efficiencies (Ye et al., 2010).

Photophysical Properties and Fluorescence Studies

Research on the fluorescence quenching of (anthracen-9-yl)methanamines, including derivatives of 9H-fluoren-9-ylmethanamines, explores their photophysical properties. This is vital for applications in photophysics and the development of fluorescent materials (Mathew et al., 2020).

Safety And Hazards

“(9H-Fluoren-9-YL)methanamine hydrochloride” is classified under GHS07 and the signal word for it is 'Warning’ . It causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers I found some references to “(9H-Fluoren-9-YL)methanamine hydrochloride” in the literature , but the specific details of these papers are not available in the search results.

properties

IUPAC Name

9H-fluoren-9-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;/h1-8,14H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISJMTUTYQLZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-YL)methanamine hydrochloride

CAS RN

34221-61-9
Record name 9H-Fluorene-9-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34221-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 34221-61-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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